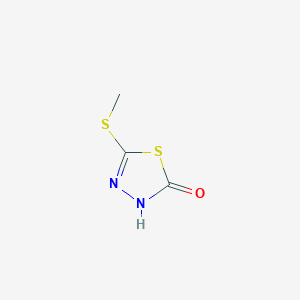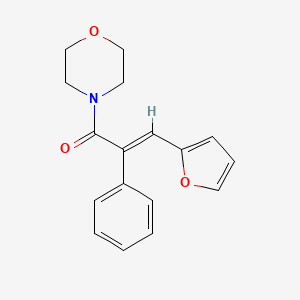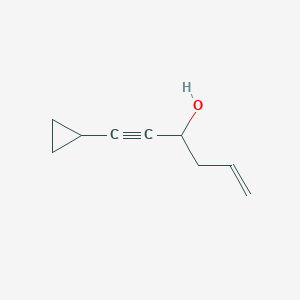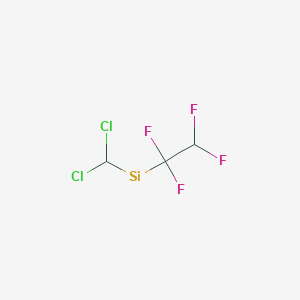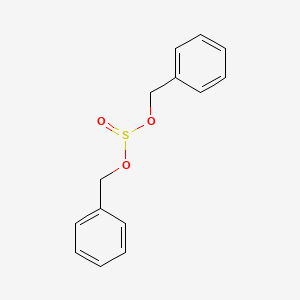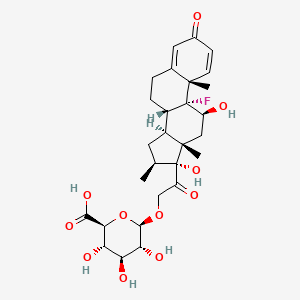
Betamethasone b-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Betamethasone b-D-glucuronide is a glucuronide conjugate of betamethasone, a potent glucocorticoid. It is a derivative formed by the glucuronidation of betamethasone, which enhances its solubility and facilitates its excretion from the body. The compound has a molecular formula of C28H37FO11 and a molecular weight of 568.59 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of betamethasone b-D-glucuronide typically involves the enzymatic or chemical glucuronidation of betamethasone. The process can be carried out using UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to betamethasone .
Industrial Production Methods: Industrial production of this compound may involve large-scale enzymatic reactions using recombinant enzymes. The reaction conditions are optimized to ensure high yield and purity of the product. The product is then purified using chromatographic techniques and characterized using spectroscopic methods .
Analyse Chemischer Reaktionen
Types of Reactions: Betamethasone b-D-glucuronide can undergo various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis of the glucuronide bond can release the parent compound, betamethasone .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions can be used to hydrolyze the glucuronide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride can be employed for reduction reactions.
Major Products Formed:
Hydrolysis: Betamethasone and glucuronic acid.
Oxidation: Oxidized derivatives of betamethasone.
Reduction: Reduced derivatives of betamethasone.
Wissenschaftliche Forschungsanwendungen
Betamethasone b-D-glucuronide has diverse applications in scientific research:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in metabolic pathways and its interaction with glucuronidase enzymes.
Medicine: Explored for its potential therapeutic effects and its role in drug metabolism and excretion.
Industry: Utilized in the development of analytical methods for detecting glucuronides in biological samples.
Wirkmechanismus
Betamethasone b-D-glucuronide exerts its effects primarily through its parent compound, betamethasone. Betamethasone is a glucocorticoid that binds to glucocorticoid receptors, modulating the expression of anti-inflammatory and immunosuppressive genes. The glucuronidation of betamethasone enhances its solubility and facilitates its excretion, thereby modulating its pharmacokinetics .
Vergleich Mit ähnlichen Verbindungen
- Dexamethasone b-D-glucuronide
- Prednisolone b-D-glucuronide
- Hydrocortisone b-D-glucuronide
Comparison: Betamethasone b-D-glucuronide is unique due to its potent anti-inflammatory and immunosuppressive properties. Compared to other glucuronides, it has a higher affinity for glucocorticoid receptors and a longer duration of action. This makes it particularly effective in treating inflammatory and autoimmune conditions .
Eigenschaften
Molekularformel |
C28H37FO11 |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15-,16-,17-,19-,20-,21+,22-,24+,25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
UBHXMSIBGRGDSX-YDFWMNPLSA-N |
Isomerische SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


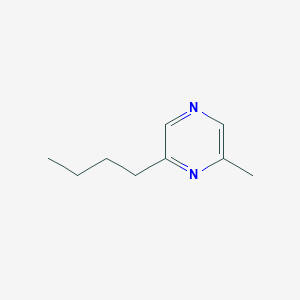
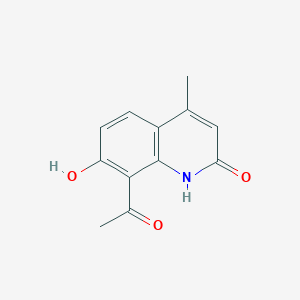
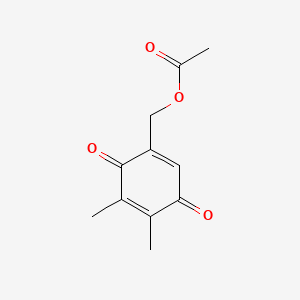
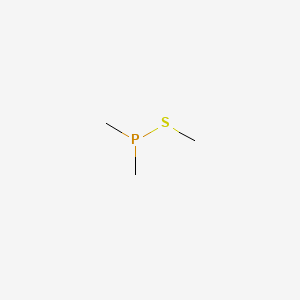
![9-benzyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole](/img/structure/B13820395.png)
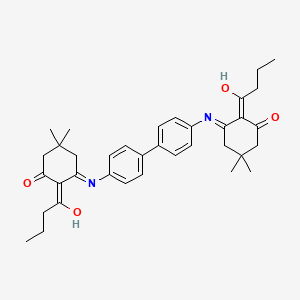

![3-[3-(Methoxycarbonyl)thiophen-2-yl]benzoic acid](/img/structure/B13820411.png)
